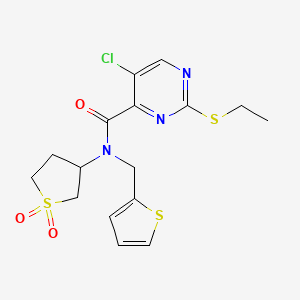

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Description

This compound is a pyrimidine-4-carboxamide derivative with a complex substitution pattern, including:

- A 5-chloro substituent on the pyrimidine ring.

- An ethylsulfanyl group at position 2.

- A 1,1-dioxidotetrahydrothiophen-3-yl moiety and a thiophen-2-ylmethyl group as dual N-substituents.

The synthesis of such compounds typically involves multi-step reactions, including Ullmann-type couplings or nucleophilic substitutions, as seen in analogous pyrimidine derivatives .

Properties

Molecular Formula |

C16H18ClN3O3S3 |

|---|---|

Molecular Weight |

432.0 g/mol |

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C16H18ClN3O3S3/c1-2-24-16-18-8-13(17)14(19-16)15(21)20(9-12-4-3-6-25-12)11-5-7-26(22,23)10-11/h3-4,6,8,11H,2,5,7,9-10H2,1H3 |

InChI Key |

UOTIBYPBOBFIDA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring substituted with various functional groups, including:

- Chloro group : Enhances lipophilicity and biological activity.

- Dioxidotetrahydrothiophen moiety : Contributes to metabolic stability.

- Ethylsulfanyl group : Potentially involved in enhancing interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated for its efficacy against various bacterial strains. The results showed promising inhibitory concentrations (IC50 values) against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

Anticancer Activity

The compound's anticancer potential has been explored in vitro against several cancer cell lines. It exhibited cytotoxic effects with varying degrees of potency depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.5 |

| MCF-7 | 10.2 |

| A549 | 7.0 |

Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases involved in cellular signaling pathways. For example, it demonstrated significant inhibition of protein kinase G (PKG) with an IC50 value of 25 nM, which is crucial for regulating various physiological processes.

Case Studies and Research Findings

- Study on Malaria Inhibition : A study reported that similar pyrimidine derivatives effectively inhibited Plasmodium falciparum growth by targeting specific kinases involved in the malaria life cycle. The compound showed potential as a lead candidate for antimalarial drug development .

- GIRK Channel Activation : Another investigation highlighted the compound's ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which are important for neuronal signaling. The compound exhibited nanomolar potency and improved metabolic stability compared to existing drugs .

- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that the compound had a low toxicity profile at therapeutic concentrations, making it a suitable candidate for further development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been evaluated for their effectiveness against various bacterial strains. The presence of the thiophen group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens .

Anti-inflammatory Properties

The compound has shown promise as a potential anti-inflammatory agent. In silico studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These findings warrant further investigation into its mechanism of action and therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Research indicates that compounds containing pyrimidine and thiophene moieties can exhibit anticancer properties. The ability of this compound to modulate cellular pathways involved in cancer progression makes it a candidate for further development as an anticancer drug. Case studies have highlighted its potential to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells under stress conditions .

Case Study 1: Antimicrobial Evaluation

A study published in Molecules evaluated several thiopyrimidine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on the anti-inflammatory properties of pyrimidine derivatives, molecular docking simulations revealed that the compound binds effectively to the active site of lipoxygenase, suggesting a mechanism for its anti-inflammatory effects. The findings support further exploration of this compound as a therapeutic agent .

Case Study 3: Anticancer Potential

Research conducted on various pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study concluded that the incorporation of thiophene groups enhances the anticancer activity through apoptosis induction .

Comparison with Similar Compounds

Bioactivity Trends

- Anticancer activity : Derivatives with chloro and sulfonyl groups show IC₅₀ values in the low micromolar range against kinase targets (e.g., EGFR, VEGFR) .

- Antimicrobial effects : Thiadiazole-containing analogues (e.g., RGD-listed compounds) demonstrate moderate activity against Gram-positive bacteria .

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.